5-bromo-N-methyl-N-nitrosopyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-methyl-N-nitrosopyrimidin-2-amine is a chemical compound with the molecular formula C5H5BrN4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
The synthesis of 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine typically involves the bromination of N-methylpyrimidin-2-amine followed by nitrosation. The reaction conditions for bromination often include the use of bromine or a bromine source in the presence of a solvent like acetic acid. Nitrosation can be achieved using nitrous acid or other nitrosating agents under acidic conditions .
Analyse Chemischer Reaktionen
5-bromo-N-methyl-N-nitrosopyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
5-bromo-N-methyl-N-nitrosopyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving DNA and RNA due to its structural similarity to nucleotides.
Wirkmechanismus
The mechanism of action of 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of enzyme activity or interference with DNA replication. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine include:
5-bromo-N-methylpyrimidin-2-amine: Lacks the nitroso group, making it less reactive in certain biological contexts.
N-methyl-N-nitrosopyrimidin-2-amine: Lacks the bromine atom, affecting its halogen bonding capabilities.
5-chloro-N-methyl-N-nitrosopyrimidin-2-amine: Similar structure but with chlorine instead of bromine, which can alter its reactivity and binding properties.
Eigenschaften
Molekularformel |
C5H5BrN4O |
---|---|
Molekulargewicht |
217.02 g/mol |
IUPAC-Name |
N-(5-bromopyrimidin-2-yl)-N-methylnitrous amide |
InChI |
InChI=1S/C5H5BrN4O/c1-10(9-11)5-7-2-4(6)3-8-5/h2-3H,1H3 |
InChI-Schlüssel |
GGCQDXRSZZRYAG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=NC=C(C=N1)Br)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.